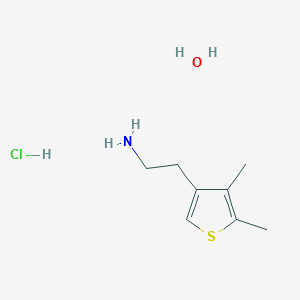
3-Phenylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbenzene-1-sulfonyl fluoride (PBSF) is a chemical compound that belongs to the class of sulfonyl fluorides. It is a versatile reagent that has been widely used in various fields of research, including biochemistry, medicinal chemistry, and material chemistry. The compound has been extensively studied due to its unique properties that make it an excellent tool for the synthesis of various molecules and for the investigation of enzyme activity and inhibition.
Wirkmechanismus
The mechanism of action of 3-Phenylbenzene-1-sulfonyl fluoride involves the reaction of the sulfonyl fluoride group with the nucleophilic site of the target molecule. The reaction results in the formation of a covalent bond between the sulfonyl fluoride group and the nucleophile, leading to the irreversible inhibition of the enzyme or the formation of a new molecule.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of serine proteases, the induction of apoptosis in cancer cells, and the modulation of immune responses. The compound has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Phenylbenzene-1-sulfonyl fluoride in lab experiments include its high reactivity, its ability to react with various nucleophiles, and its irreversible inhibition of enzymes. However, the compound has some limitations, including its toxicity and its potential to react with other molecules in the experimental system.
Zukünftige Richtungen
For research on 3-Phenylbenzene-1-sulfonyl fluoride include the development of new synthetic methods for the compound, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material chemistry. The compound's ability to irreversibly inhibit enzymes makes it a promising tool for the development of new drugs, particularly for the treatment of cancer and inflammatory disorders. The compound's unique reactivity also makes it a valuable tool for the synthesis of new molecules and materials.
Synthesemethoden
3-Phenylbenzene-1-sulfonyl fluoride can be synthesized through various methods, including the reaction of benzene-1-sulfonyl chloride with hydrogen fluoride gas or with potassium fluoride in the presence of sulfuric acid. Another method involves the reaction of benzene-1-sulfonyl chloride with potassium fluoride and sulfur tetrafluoride. The yield of this compound can be improved by using a solvent system that contains polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
3-Phenylbenzene-1-sulfonyl fluoride has been widely used in scientific research due to its ability to react with various nucleophiles, including amines, alcohols, and thiols. The compound has been used as a reagent for the synthesis of various molecules, including peptides, nucleotides, and carbohydrates. This compound has also been used as a tool for investigating enzyme activity and inhibition. The compound can irreversibly inhibit serine proteases by reacting with the active site serine residue. This property has been exploited in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
IUPAC Name |
3-phenylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQIAGFRQXGKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2642971.png)
![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)



![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2642980.png)
![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)
![3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2642984.png)


![3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642988.png)
![3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2642989.png)
